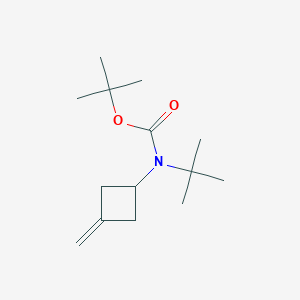

tert-Butyl tert-butyl(3-methylenecyclobutyl)carbamate

Description

tert-Butyl tert-butyl(3-methylenecyclobutyl)carbamate is a carbamate derivative featuring a cyclobutyl ring substituted with a methylene group and protected by tert-butyloxycarbonyl (Boc) groups. The Boc group serves to protect reactive amine functionalities during multi-step syntheses .

Properties

Molecular Formula |

C14H25NO2 |

|---|---|

Molecular Weight |

239.35 g/mol |

IUPAC Name |

tert-butyl N-tert-butyl-N-(3-methylidenecyclobutyl)carbamate |

InChI |

InChI=1S/C14H25NO2/c1-10-8-11(9-10)15(13(2,3)4)12(16)17-14(5,6)7/h11H,1,8-9H2,2-7H3 |

InChI Key |

MAZVBIVVEVUUSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N(C1CC(=C)C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyltert-butyl(3-methylenecyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-methylenecyclobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production of tert-Butyltert-butyl(3-methylenecyclobutyl)carbamate follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyltert-butyl(3-methylenecyclobutyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl(3-methylenecyclobutyl)carbamate oxide, while reduction may produce tert-butyl(3-methylenecyclobutyl)amine .

Scientific Research Applications

tert-Butyltert-butyl(3-methylenecyclobutyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for amines in organic synthesis.

Biology: Employed in the synthesis of peptides and other biologically active molecules.

Medicine: Utilized in drug development and the synthesis of pharmaceutical intermediates.

Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyltert-butyl(3-methylenecyclobutyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing them from participating in unwanted side reactions during synthesis. The tert-butyl group can be easily removed under acidic conditions, regenerating the free amine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl tert-butyl(3-methylenecyclobutyl)carbamate with analogous carbamate derivatives, focusing on structural features, reactivity, toxicity, and applications.

Cyclobutyl vs. Cyclopentyl Carbamates

tert-Butyl (3-oxocyclopentyl)carbamate (CAS: 847416-99-3) :

This compound differs by replacing the methylene group with a ketone (oxo) and substituting cyclopentyl for cyclobutyl. The oxo group increases polarity, enhancing solubility in polar solvents (Log S: -2.1) compared to methylene-substituted analogs. However, the cyclopentyl ring’s larger size reduces steric hindrance during nucleophilic reactions relative to cyclobutyl derivatives .- This derivative exhibits higher acute oral toxicity (H302) and skin irritation (H315) compared to unsubstituted cyclobutyl carbamates, likely due to increased bioavailability from the dibenzyl group .

Boc-Protected Bicyclic Carbamates

- tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate: This bicyclic analog demonstrates enhanced rigidity compared to monocyclic carbamates, favoring stereoselective synthesis. The formyl group enables further functionalization (e.g., reductive amination), a feature absent in the methylene-substituted target compound .

- In contrast, the target compound’s methylene group limits such interactions but may improve metabolic stability in biological systems .

Data Table: Comparative Properties of Selected Carbamates

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Toxicity (GHS) | Applications |

|---|---|---|---|---|---|

| This compound | N/A | ~240* | Methylene, Boc | Not reported | Drug intermediate |

| tert-Butyl (3-oxocyclopentyl)carbamate | 847416-99-3 | 199.25 | Oxo, Boc | H319 (eye irritation) | Organic synthesis |

| tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate | 1356087-56-3 | 396.52 | Dibenzylamino, Boc | H302, H315, H319, H335 | Pharmaceutical research |

| tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate | 1932203-04-7 | 228.29 | Azabicyclo, Boc | Not reported | Catalysis, Medicinal chemistry |

*Estimated based on structural similarity.

Research Findings and Insights

- Reactivity: Cyclobutyl carbamates with methylene groups (e.g., the target compound) exhibit lower reactivity in nucleophilic substitutions compared to oxo- or amino-substituted analogs due to reduced electrophilicity .

- Toxicity: Substituted carbamates like tert-butyl (3-(dibenzylamino)cyclobutyl)carbamate show higher hazard profiles, emphasizing the need for cautious handling in laboratory settings .

- Synthetic Utility: Bicyclic Boc-protected derivatives are preferred for constructing complex scaffolds in drug discovery, whereas monocyclic carbamates like the target compound serve as simpler intermediates .

Biological Activity

Tert-butyl tert-butyl(3-methylenecyclobutyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group and a methylenecyclobutyl moiety, which contribute to its unique chemical properties. The general structure can be represented as follows:

Research indicates that compounds similar to tert-butyl carbamates often function through multiple biological pathways. These may include:

- Inhibition of Enzymatic Activity : Many carbamates are known to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission.

- Modulation of Neurotransmitter Release : Compounds like this may influence the release of neurotransmitters, impacting cognitive functions and neuroprotection.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits protective effects against neurotoxic agents. For instance, it has been shown to reduce cell death in astrocyte cultures exposed to amyloid beta peptide (Aβ), which is implicated in Alzheimer's disease pathology. The compound's ability to modulate inflammatory responses was also noted, with reductions in tumor necrosis factor-alpha (TNF-α) levels observed in treated cultures.

| Study Focus | Findings |

|---|---|

| Neuroprotection | Reduces astrocyte death by ~20% in Aβ-treated cultures |

| Inflammatory Response | Decreases TNF-α production |

In Vivo Studies

In vivo assessments using rodent models have provided insights into the compound's efficacy. While moderate protective effects were observed in astrocytes against Aβ-induced toxicity, the bioavailability of the compound in the brain was a limiting factor, suggesting that further modifications may enhance its therapeutic potential.

Case Studies

- Alzheimer's Disease Models : In studies involving scopolamine-induced memory impairment in rats, this compound demonstrated a trend towards cognitive improvement, although not statistically significant compared to standard treatments like galantamine.

- Inflammatory Models : The compound was tested in models of neuroinflammation where it showed potential in reducing markers associated with inflammation, although comprehensive mechanistic studies are still required to elucidate its full action profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl tert-butyl(3-methylenecyclobutyl)carbamate, and what intermediates are critical?

- Methodological Answer : The compound can be synthesized via carbamate protection of a cyclobutylamine precursor. A typical approach involves reacting 3-methylenecyclobutylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous THF or dichloromethane. Key intermediates include the free amine (3-methylenecyclobutylamine) and the Boc-protected intermediate. Reaction monitoring via TLC or LC-MS is recommended to confirm completion .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer : Based on analogous carbamates, wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust or vapors. If the compound exhibits acute oral toxicity (H302) or skin irritation (H315), as seen in similar structures, implement spill containment measures and avoid direct skin contact. Store in a cool, dry place away from strong acids/oxidizers .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in a tightly sealed container. Avoid exposure to moisture, as carbamates are prone to hydrolysis. Stability tests under accelerated conditions (40°C/75% RH for 1–2 weeks) can predict shelf life. For long-term storage, lyophilization or desiccant packs are advised .

Q. Which analytical techniques are most reliable for confirming the compound’s identity and purity?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to verify the cyclobutyl and tert-butyl groups.

- HRMS for molecular weight confirmation.

- HPLC (with UV detection at 210–254 nm) to assess purity (>95%).

Cross-validate with IR spectroscopy for carbamate C=O stretching (~1700 cm⁻¹) .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer : Common issues include:

- Incomplete Boc protection : Optimize stoichiometry (1.2–1.5 eq Boc₂O) and reaction time (12–24 hrs).

- Cyclobutane ring opening : Avoid strong acids/bases during workup. Use mild quenching (e.g., aqueous NaHCO₃).

- Oxidation of the methylene group : Conduct reactions under inert atmosphere and use antioxidants like BHT if needed .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis of cyclobutyl carbamates?

- Methodological Answer : For diastereoselectivity, employ chiral catalysts (e.g., Jacobsen’s thiourea) or enantiopure starting materials. Solvent polarity (e.g., toluene vs. DMF) and temperature (−20°C to rt) significantly impact stereochemical outcomes. Monitor enantiomeric excess via chiral HPLC or NMR with chiral shift reagents .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural characterization?

- Methodological Answer : Conflicting signals may arise from conformational flexibility or impurities. Use:

- VT-NMR (variable temperature) to identify dynamic effects.

- 2D NMR (COSY, HSQC) to assign overlapping protons/carbons.

- DEPT-135 to distinguish CH₃/CH₂/CH groups. Compare with computed NMR spectra (DFT) for validation .

Q. What mechanistic insights explain cyclobutyl ring formation in intermediates?

- Methodological Answer : Cyclobutane rings often form via [2+2] photocycloaddition or strain-driven ring closure. Computational studies (DFT) can map transition states and activation energies. For example, tert-butyl groups may stabilize transition states through steric hindrance or hyperconjugation .

Q. What strategies minimize side reactions during carbamate protection of strained amines?

- Methodological Answer : To prevent ring-opening or decomposition:

- Use low-temperature conditions (−78°C) for Boc protection.

- Substitute Boc₂O with Boc-OSu (less reactive, fewer byproducts).

- Add crown ethers to stabilize reactive intermediates in polar aprotic solvents .

Q. How can hydrogen-bonding interactions in crystalline tert-butyl carbamates be analyzed for structure-property studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.